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2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Catalog No.
S760611
CAS No.
886501-68-4
M.F
C9H7NO3S
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Aci...

CAS Number

886501-68-4

Product Name

2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

IUPAC Name

2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)

InChI Key

DMIJUNDFNWUZNL-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=CO2)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)C(=O)O
  • Heterocyclic compound

    The molecule contains several heterocyclic rings, including a thiazole ring and a furan ring. Heterocyclic compounds are a vast class of molecules with diverse biological properties. Research in this area often focuses on the development of new drugs and pharmaceuticals [].

  • Functional groups

    The presence of a carboxylic acid group suggests potential applications in medicinal chemistry as a scaffold for designing new molecules. Carboxylic acids can participate in various biological processes and are common functional groups in drugs [].

  • Structural similarity to other bioactive molecules

    2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid shares some structural similarity with known bioactive molecules. For instance, research has been conducted on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, which exhibit antimicrobial activity []. This suggests that 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid could be a potential candidate for investigation in the field of antimicrobial drug discovery.

2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by its thiazole ring, which includes sulfur and nitrogen atoms. Its molecular formula is C₉H₇NO₃S, and it has a molecular weight of approximately 209.22 g/mol . The compound features a furan ring, a methyl group at the 4-position of the thiazole, and a carboxylic acid functional group at the 5-position. This unique structure contributes to its diverse chemical properties and biological activities.

Typical of carboxylic acids and thiazoles. Notably, it may undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under certain conditions.
  • Nucleophilic substitutions: Particularly at the thiazole nitrogen or sulfur atoms.

These reactions can be utilized to synthesize derivatives with modified biological activities or enhanced solubility.

2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant biological activity. Studies have shown that compounds containing thiazole rings often possess antimicrobial properties. This particular compound has been noted for its potential effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations that indicate strong antibacterial activity .

The synthesis of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: Combining appropriate thiazole precursors with furan derivatives in the presence of a catalyst.
  • Cyclization: Utilizing starting materials that can undergo cyclization to form the thiazole ring.
  • Functional Group Modifications: Starting from simpler thiazole derivatives and introducing the furan moiety through electrophilic aromatic substitution or related methods.

These synthetic routes allow for the production of this compound in varying yields and purities depending on the conditions employed.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it may serve as a lead compound for drug development targeting bacterial infections.
  • Agricultural Chemicals: It could be explored as a pesticide or herbicide due to its biological activity.
  • Research: Used as a biochemical probe in studies involving thiazole-related mechanisms.

Interaction studies of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid with biological targets are essential for understanding its mechanism of action. Preliminary studies suggest that it may interact with bacterial cell membranes or specific enzymes involved in bacterial metabolism, leading to inhibition of growth . Further research is required to elucidate these interactions fully.

Several compounds share structural similarities with 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-1,3-thiazole-5-carboxylic acidC₅H₅NO₂SSimpler structure; lacks furan moiety
4-Methyl-2-(5-methyl-2-furyl)-1,3-thiazole-5-carboxylic acidC₁₀H₉NO₃SAdditional methyl group; larger molecular size
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acidC₉H₈N₂O₂SContains a phenyl group instead of furan; different biological profile

The uniqueness of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid lies in its specific combination of the furan ring and thiazole structure, which may contribute to distinct biological activities not observed in other similar compounds.

XLogP3

2

Dates

Last modified: 08-15-2023

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